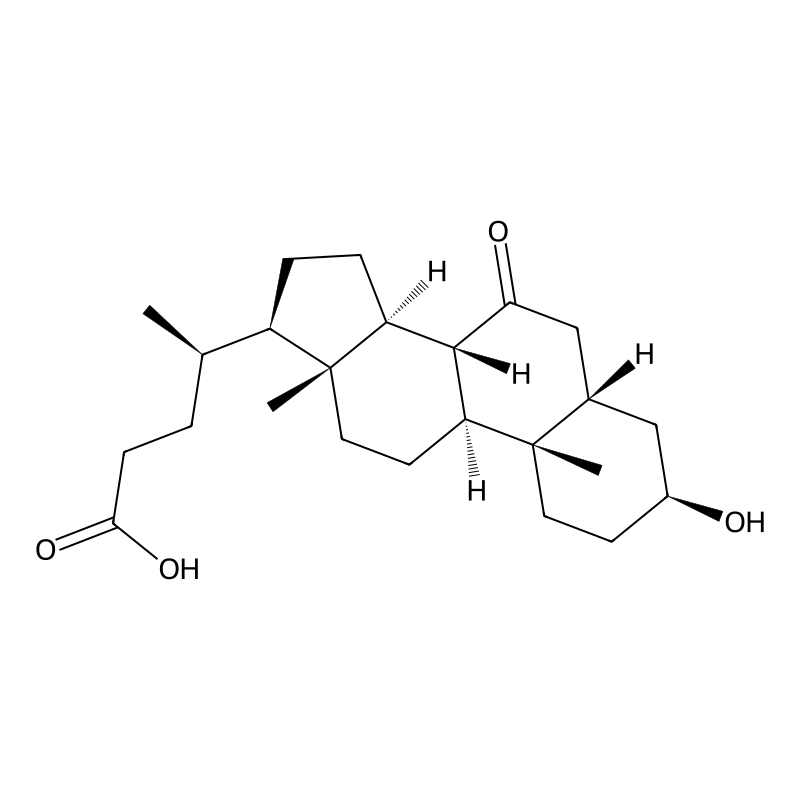

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bile Acid Metabolism and Potential Toxicity

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid, also known as 7-ketolithocholic acid (7-KL), is a bile acid found in human metabolism. Bile acids are crucial for digestion and absorption of dietary fats and fat-soluble vitamins . However, 7-KL is a secondary bile acid, meaning it's formed from the primary bile acids chenodeoxycholic acid and cholic acid by gut bacteria .

Research suggests that 7-KL might have some drawbacks. Due to its structure, it's more hydrophobic (water-fearing) compared to other bile acids []. This property might contribute to its potential toxicity. Studies have linked high levels of 7-KL to an increased risk of colon cancer [, ]. However, the exact mechanisms underlying this association are still under investigation.

7-KL as a Biomarker

Despite its potential toxicity, 7-KL can also serve as a valuable biomarker in scientific research. Biomarkers are measurable indicators of a biological state or condition. Since 7-KL is produced by gut bacteria, its fecal or blood levels can reflect the composition and activity of gut microbiota []. This information can be helpful in studying gut health and diseases associated with gut microbiota imbalances.

For example, researchers are investigating the potential of using 7-KL levels to diagnose or monitor inflammatory bowel disease (IBD) [].

Future Directions

Research on 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is ongoing. Scientists are exploring its role in various aspects of health and disease. Here are some promising areas of future investigation:

- Understanding the mechanisms by which 7-KL might contribute to colon cancer development.

- Developing strategies to modulate gut microbiota composition to reduce 7-KL levels.

- Validating 7-KL as a biomarker for diagnosing and monitoring gut-related diseases.

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is a unique monohydroxy-5beta-cholanic acid characterized by the presence of hydroxyl and oxo functional groups at positions 3 and 7, respectively. This compound is derived from (5beta)-cholan-24-oic acid, which forms part of the bile acid family. Its chemical structure contributes to its distinct biological and chemical properties, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .

- Oxidation: Hydroxyl groups can be oxidized to form oxo groups.

- Reduction: Oxo groups can be reduced back to hydroxyl groups.

- Substitution: Functional groups can be replaced with other substituents.

Common Reagents and Conditions

For oxidation, sodium hypochlorite in methanol at -15°C is commonly used. Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions depend on the desired substituent and may utilize various reagents.

Major Products

The primary products from these reactions include derivatives such as 3alpha-hydroxy-7-oxo-5beta-cholanic acid, which retain the core cholanic structure while varying in functional group composition.

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid has been studied for its role in bile acid metabolism and its potential therapeutic effects, particularly concerning liver diseases and cholesterol metabolism. Its unique structural features allow it to interact with biological targets, influencing various cellular processes . Research indicates that it may play a role in modulating lipid metabolism and could have implications in treating metabolic disorders.

Synthetic Routes

The synthesis of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid can be accomplished through the oxidation of ursodeoxycholic acid using sodium hypochlorite. This reaction typically occurs under controlled conditions at -15°C, with acetic acid used to adjust acidity and methanol as a solvent. Following the reaction, the crude product is converted to its barium salt, which is then purified through recrystallization from methanol and water.

Industrial Production

While detailed industrial production methods are not extensively documented, the synthetic route involving oxidation of ursodeoxycholic acid suggests potential scalability for industrial applications in pharmaceutical synthesis.

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid finds applications across various fields:

- Chemistry: Serves as an intermediate in organic synthesis and the development of new chemical entities.

- Biology: Investigated for its effects on cellular processes related to bile acid metabolism.

- Medicine: Explored for therapeutic effects in liver diseases and cholesterol regulation.

- Industry: Utilized in synthesizing pharmaceuticals and bioactive compounds .

Research on 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid has indicated its potential interactions with various biological molecules involved in lipid metabolism. These interactions may influence metabolic pathways related to cholesterol homeostasis and liver function. Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid:

| Compound Name | Structural Features |

|---|---|

| 3alpha-Hydroxy-7-oxo-5beta-cholanic acid | Hydroxyl group at position 3; oxo group at 7 |

| 7-Ketolithocholic acid | Contains a ketone at position 7 |

| 3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid | Hydroxyl groups at positions 3 and 12 |

Uniqueness

The uniqueness of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to similar compounds. Its combination of hydroxyl and oxo groups influences its reactivity and interactions with biological targets, setting it apart from other bile acids .